

Structural Analysis of 4-Bromo-2,5-difluorobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

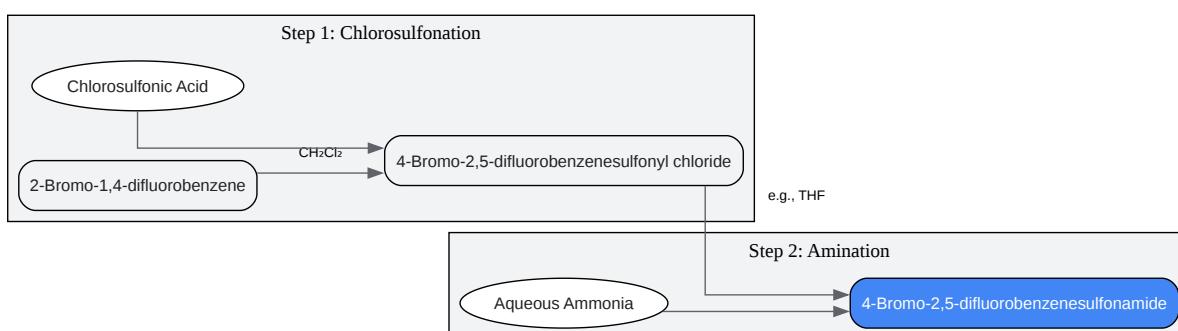
Compound of Interest

Compound Name:	4-Bromo-2,5-difluorobenzenesulfonamide
Cat. No.:	B1272165

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of **4-Bromo-2,5-difluorobenzenesulfonamide**, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document outlines the compound's physicochemical properties, a proposed synthetic pathway, and a theoretical examination of its spectral characteristics.


Compound Identity and Physicochemical Properties

4-Bromo-2,5-difluorobenzenesulfonamide is a substituted aromatic sulfonamide with the molecular formula $C_6H_4BrF_2NO_2S$. Its structure features a benzene ring substituted with a bromine atom, two fluorine atoms, and a sulfonamide functional group.

Property	Value	Source
CAS Number	214209-98-0	N/A
Molecular Formula	C ₆ H ₄ BrF ₂ NO ₂ S	N/A
Molecular Weight	272.07 g/mol	N/A
Melting Point	167-169 °C	N/A
Appearance	White to off-white solid (predicted)	N/A

Synthesis Pathway

The synthesis of **4-Bromo-2,5-difluorobenzenesulfonamide** can be achieved through a two-step process starting from 2-bromo-1,4-difluorobenzene. The initial step involves the chlorosulfonation of the benzene ring to form the key intermediate, 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This intermediate is then reacted with an ammonia source to yield the final sulfonamide product.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis pathway for **4-Bromo-2,5-difluorobenzenesulfonamide**.

Experimental Protocols

While specific experimental protocols for the synthesis of **4-Bromo-2,5-difluorobenzenesulfonamide** are not readily available in the public domain, the following procedures are based on general methods for the synthesis of aryl sulfonamides.

Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride

The synthesis of the sulfonyl chloride intermediate can be achieved by the electrophilic substitution of 2-bromo-1,4-difluorobenzene with chlorosulfonic acid.

- Materials: 2-bromo-1,4-difluorobenzene, Chlorosulfonic acid, Dichloromethane (CH_2Cl_2), Ice, Water, Sodium bicarbonate (NaHCO_3) solution, Brine, Anhydrous magnesium sulfate (MgSO_4).
- Procedure:
 - In a fume hood, dissolve 2-bromo-1,4-difluorobenzene in dichloromethane and cool the solution in an ice bath.
 - Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature below 5 °C.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
 - Carefully pour the reaction mixture onto crushed ice.
 - Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-2,5-difluorobenzenesulfonyl chloride.
 - The crude product can be purified by recrystallization or used directly in the next step.

Synthesis of 4-Bromo-2,5-difluorobenzenesulfonamide

The final product is synthesized by the reaction of the sulfonyl chloride intermediate with an ammonia source.

- Materials: 4-Bromo-2,5-difluorobenzenesulfonyl chloride, Concentrated aqueous ammonia (NH_4OH), Tetrahydrofuran (THF) or a similar inert solvent, Water, Hydrochloric acid (HCl).
- Procedure:
 - Dissolve 4-Bromo-2,5-difluorobenzenesulfonyl chloride in a suitable solvent such as THF.
 - Cool the solution in an ice bath.
 - Slowly add concentrated aqueous ammonia dropwise to the solution.
 - Allow the reaction mixture to warm to room temperature and stir for several hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, remove the solvent under reduced pressure.
 - Dissolve the residue in a suitable organic solvent and wash with water.
 - If necessary, acidify the aqueous layer with dilute HCl to precipitate any remaining product.
 - Collect the solid product by filtration, wash with cold water, and dry under vacuum.
 - The crude product can be purified by recrystallization.

Structural and Spectroscopic Analysis

Disclaimer: Experimental spectroscopic data for **4-Bromo-2,5-difluorobenzenesulfonamide** is not readily available in public databases. The following sections provide a theoretical analysis of the expected spectral characteristics based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Bromo-2,5-difluorobenzenesulfonamide** is expected to show two signals in the aromatic region corresponding to the two non-equivalent aromatic protons. The sulfonamide (SO_2NH_2) protons would likely appear as a broad singlet.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 8.0	Doublet of doublets	1H	Aromatic C-H
~7.2 - 7.6	Doublet of doublets	1H	Aromatic C-H
~5.0 - 6.0	Broad Singlet	2H	SO_2NH_2

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum is predicted to display six distinct signals for the carbon atoms of the benzene ring. The carbon atoms attached to fluorine will exhibit characteristic splitting due to C-F coupling.

Predicted Chemical Shift (δ , ppm)	Assignment
~155 - 160 (d)	C-F
~150 - 155 (d)	C-F
~130 - 140	C-SO_2
~120 - 125	C-H
~115 - 120	C-H
~110 - 115	C-Br

Note: 'd' denotes a doublet due to C-F coupling.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, S=O, C-F, and C-Br bonds.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300 - 3400	N-H stretch	Sulfonamide (NH ₂)
~1330 - 1370	Asymmetric S=O stretch	Sulfonamide (SO ₂)
~1150 - 1180	Symmetric S=O stretch	Sulfonamide (SO ₂)
~1200 - 1300	C-F stretch	Aryl-F
~500 - 600	C-Br stretch	Aryl-Br

Mass Spectrometry

The mass spectrum of **4-Bromo-2,5-difluorobenzenesulfonamide** is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the sulfonamide group (SO₂NH₂) and halogen atoms.

m/z	Fragment Ion
271/273	[M] ⁺
191/193	[M - SO ₂ NH ₂] ⁺
112	[C ₆ H ₂ F ₂] ⁺

Conclusion

This technical guide provides a foundational understanding of the structural and spectroscopic characteristics of **4-Bromo-2,5-difluorobenzenesulfonamide**. While a detailed experimental protocol and definitive spectral data are not yet widely available, the information presented herein, based on established chemical principles and data from related compounds, offers valuable insights for researchers and professionals in the fields of chemical synthesis and drug development. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

- To cite this document: BenchChem. [Structural Analysis of 4-Bromo-2,5-difluorobenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1272165#4-bromo-2-5-difluorobenzenesulfonamide-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com